Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound is characterized by the presence of a tert-butyl group, a phenylmethoxy group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-phenylmethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to biological effects. The phenylmethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable intermediate in drug design and synthesis .
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-phenylmethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-15-13-23(14-16-24)19-11-7-8-12-20(19)26-17-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
InChI Key |
YWVPNIBMLWSLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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